Eleutheroside B1

概述

科学研究应用

刺五加苷 B1 具有广泛的科学研究应用:

作用机制

刺五加苷 B1 通过各种分子靶点和途径发挥其作用:

未来方向

生化分析

Biochemical Properties

Eleutheroside B1 interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit antiviral and anti-inflammatory activities against influenza A virus . The compound’s biochemical reactions involve interactions with RNA polymerase II subunit A (POLR2A) and mannosidase α class II member 1 (MAN2A1) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce body mass index (BMI) and improve blood glucose and lipid profiles in diabetic zebrafish . It also upregulates GLUT4 protein expression and ameliorates liver injury caused by diabetes . In influenza A virus-infected lung epithelial cells, it exhibits antiviral and anti-inflammatory activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It mediates its anti-influenza activity through POLR2A and N-glycosylation . It also downregulates the expression of host genes (MAN2A2, POLR2A) and viral genes (PA, PB1, PB2, HA) following treatment .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a study involving diabetic zebrafish, all this compound treatment groups showed significantly reduced BMI and improved blood glucose and lipid profiles over a 30-day period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic zebrafish, treatment groups with different dosages of this compound (50, 100, and 150 μg∙mL −1) all showed significantly reduced BMI and improved blood glucose and lipid profiles .

Metabolic Pathways

This compound is involved in various metabolic pathways. Metabolomics studies have shown that it causes changes in the metabolic profile of diabetic zebrafish, related to the regulation of purine metabolism, cytochrome P450, caffeine metabolism, arginine and proline metabolism, the mTOR signalling pathway, insulin resistance, and glycerophospholipid metabolism .

Transport and Distribution

It is known that it can be absorbed and distributed in the body to exert its therapeutic effects .

Subcellular Localization

Given its wide range of biological activities, it is likely that it interacts with multiple cellular compartments and organelles .

准备方法

合成路线和反应条件: 刺五加苷 B1 可以通过异鼠李素与葡萄糖的糖基化反应合成。 反应通常涉及在受控温度和压力条件下使用糖基供体和酸性催化剂 .

工业生产方法: 刺五加苷 B1 的工业生产主要涉及从刺五加根中提取。提取过程包括:

收获: 收集植物的根部。

干燥和研磨: 干燥根部并将其研磨成细粉。

提取: 使用乙醇或甲醇等溶剂提取活性化合物。

化学反应分析

反应类型: 刺五加苷 B1 经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以在羟基上发生.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 卤代烷烃等试剂可用于取代反应.

主要形成的产物: 这些反应形成的主要产物包括刺五加苷 B1 的各种氧化、还原和取代衍生物,它们可能表现出不同的药理特性 .

相似化合物的比较

刺五加苷 B1 在类似化合物中是独一无二的,因为它具有特定的糖苷结构和药理特性。类似化合物包括:

刺五加苷 B (丁香苷): 一种具有适应原和抗糖尿病特性的苯丙烷类糖苷.

刺五加苷 E (丁香脂素二-O-β-D-葡萄糖苷): 一种以抗癌和适应原效应而闻名的木脂素糖苷.

刺五加苷 D: 刺五加苷 E 的异构体,具有相似的生物活性。

刺五加苷 B1 因其香豆素糖苷结构而脱颖而出,赋予其独特的抗病毒和抗炎特性。

属性

IUPAC Name |

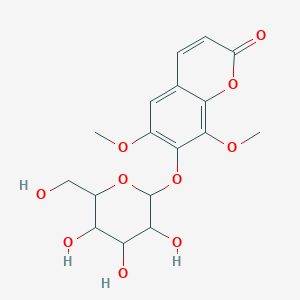

6,8-dimethoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUQEFGEUOOPGY-FMKPUTLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316838 | |

| Record name | Eleutheroside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16845-16-2 | |

| Record name | Eleutheroside B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16845-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutheroside B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016845162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutheroside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZA7PP6D4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Eleutheroside B1 against influenza A virus?

A1: Research suggests that this compound exerts its antiviral activity against influenza A virus by targeting RNA polymerase II subunit A (POLR2A) [, ]. POLR2A is the largest subunit of RNA polymerase II, an enzyme essential for viral gene transcription. By inhibiting POLR2A, this compound disrupts the production of viral genes, effectively suppressing viral replication []. Additionally, this compound has been shown to downregulate the expression of viral genes PA, PB1, PB2, and HA, further contributing to its antiviral effects [].

Q2: Besides POLR2A, what other targets are potentially involved in the antiviral and anti-inflammatory effects of this compound?

A2: Studies indicate that this compound might also influence N-glycan biosynthesis, a process crucial for viral replication and infectivity []. It potentially interacts with mannosidase α class II member 1 (MAN2A1), an enzyme involved in N-glycan processing []. Furthermore, this compound appears to modulate the chemokine signaling pathway and cytokine-cytokine receptor interactions, contributing to its anti-inflammatory properties [, ].

Q3: How does this compound affect the expression of POLR2A?

A3: Research suggests that this compound may modify the DNA methylation status of the POLR2A gene []. Specifically, treatment with this compound was found to increase the average proportion of methylated CpG sites within a specific region (-222-72 bp) of the POLR2A promoter []. This alteration in DNA methylation could potentially explain the downregulation of POLR2A expression observed upon this compound treatment [].

Q4: Has this compound demonstrated any effects on non-coding RNAs during influenza A virus infection?

A4: Yes, studies employing high-throughput RNA sequencing revealed that this compound treatment alters the expression of several non-coding RNAs (ncRNAs) in influenza A virus-infected cells []. Notably, Nuclear Paraspeckle Assembly Transcript 1 (NEAT1), a lncRNA, exhibited differential expression between infected cells treated with this compound and those without treatment []. These findings suggest a potential role of ncRNAs in mediating the antiviral and anti-inflammatory effects of this compound [].

Q5: What is the impact of this compound on protein profiles during influenza A virus infection?

A5: Isobaric tags for relative and absolute quantification (iTRAQ) assays revealed that this compound treatment downregulates L antigen family member 3 (LAGE3) protein expression in influenza A virus-infected cells []. LAGE3 is essential for tRNA processing, tRNA metabolic processes, and ncRNA processing []. This downregulation suggests that this compound might interfere with viral protein synthesis and processing, contributing to its antiviral effects [].

Q6: Beyond influenza, has this compound shown potential in treating other conditions?

A6: Emerging research suggests that this compound might hold therapeutic potential for major depressive disorder (MDD) []. Studies indicate that it may regulate the metabolism of excitatory amino acids and carbohydrates, potentially impacting mood and behavior []. Additionally, this compound appears to influence the expression of enzymes like DAO, MAOA, MAOB, GAA, HK1, and PYGM, which are implicated in MDD pathogenesis [].

Q7: What is the source of this compound?

A7: this compound is a coumarin compound primarily extracted from Herba Sarcandrae, the dried whole plant of Sarcandra glabra [, ]. It has also been isolated from other plant sources, including Acanthopanax senticosus (also known as Siberian ginseng) [, , ].

Q8: Have any studies investigated the structure-activity relationship (SAR) of this compound?

A8: While specific SAR studies on this compound are limited within the provided research, investigations into the chemical constituents of Sarcandra glabra and Acanthopanax senticosus have identified several structurally related compounds [, , , , , , ]. Further research is needed to understand how modifications to the this compound structure might impact its activity, potency, and selectivity.

Q9: Are there any known analytical methods for detecting and quantifying this compound?

A9: Researchers have employed various analytical techniques to isolate, identify, and quantify this compound. These include:

- Chromatographic techniques: Column chromatography [, , , , ], including silica gel column chromatography, is commonly used for separation and purification.

- Spectroscopic methods: Structure elucidation relies on spectroscopic analyses, such as 1D- and 2D-NMR and HR-ESI-MS [, , , ].

- UPLC-MS/MS: This technique has been used to analyze the absorption and metabolism of this compound in biological samples [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)

![11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B242244.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)

![{[9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL]SULFANYL}(PHENYL)METHANONE](/img/structure/B242271.png)

![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)